molecular formula C18H18ClFN2O B5574064 N-(3-chloro-4-piperidin-1-ylphenyl)-2-fluorobenzamide

N-(3-chloro-4-piperidin-1-ylphenyl)-2-fluorobenzamide

Cat. No.: B5574064
M. Wt: 332.8 g/mol
InChI Key: TWKANZPCIQXCJQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-piperidin-1-ylphenyl)-2-fluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a chloro-substituted phenyl group, and a fluorobenzamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Scientific Research Applications

N-(3-chloro-4-piperidin-1-ylphenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-piperidin-1-ylphenyl)-2-fluorobenzamide typically involves the reaction of 3-chloro-4-piperidin-1-ylphenylamine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-piperidin-1-ylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-piperidin-1-ylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. It is believed to bind to voltage-gated sodium channels in the central nervous system, inhibiting the influx of sodium ions and reducing neuronal excitability. This results in the suppression of pain and seizures.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-piperidin-1-ylphenyl)-3-nitrobenzamide
  • N-(3-chloro-4-piperidin-1-ylphenyl)-N’-(3,4-dimethoxybenzoyl)thiourea
  • 3-chloro-4-piperidin-1-yl-phenylamine

Uniqueness

N-(3-chloro-4-piperidin-1-ylphenyl)-2-fluorobenzamide stands out due to its specific combination of a piperidine ring, chloro-substituted phenyl group, and fluorobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-chloro-4-piperidin-1-ylphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O/c19-15-12-13(8-9-17(15)22-10-4-1-5-11-22)21-18(23)14-6-2-3-7-16(14)20/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKANZPCIQXCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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